molecular formula C10H9N3O2S B8370368 6-[(4-Methyl-1,3-thiazol-2-yl)amino]pyridine-2-carboxylic acid

6-[(4-Methyl-1,3-thiazol-2-yl)amino]pyridine-2-carboxylic acid

Cat. No.: B8370368
M. Wt: 235.26 g/mol
InChI Key: XUXPDQTVPLWYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Methyl-1,3-thiazol-2-yl)amino]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

6-[(4-methyl-1,3-thiazol-2-yl)amino]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H9N3O2S/c1-6-5-16-10(11-6)13-8-4-2-3-7(12-8)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13)

InChI Key

XUXPDQTVPLWYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC2=CC=CC(=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

_The aim of this reaction is to synthesize material to check some ideas for route development and see if 'normal' Buchwald conditions is applicable here. IPC.s were taken and the reaction was monitored either by LCMS or HNMR (a crude sample dissolved in DMSO)._ 19/11-2015 14:00 A dried 250 mL rb-flask under nitrogen atmosphere was charged with 4-methylthiazol-2-amine (C0033995, BT250061) (6.61 g, 57.92 mmol), 6-bromopicolinic acid (C0013377, BT249846) (11.7 g, 57.92 mmol), TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (C0007769, BT234652) (1.326 g, 1.45 mmol), dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphane (C0018897, BT153355) (2.76 g, 5.79 mmol), SODIUM T-BUTOXIDE (C0006296, BT235115) (16.70 g, 173.76 mmol), Toluene (193 ml) was added and the suspension was heated and stirred at reflux (110 °C). Start heating 14:30 - IPC was taken after 18 h **IPC1 LCMS** , seems difficult to identify if any of the desired product was formed. Made an aqueous wash between citric acid/water and ethyl acetate, tedious separation, analysed the two phases IPC2 LCMS but still impossible to identify any product neither in the organic phase IPC3 LCMS. **No evidence of product formation.** The phases were discarded and the reaction judged as failed
Quantity
0.174 mol
Type
reagent
Reaction Step One
Quantity
0.193 L
Type
solvent
Reaction Step Two
Quantity
0.0579 mol
Type
reactant
Reaction Step Three
Quantity
0.0579 mol
Type
reactant
Reaction Step Four
Quantity
0.00579 mol
Type
catalyst
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.